(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
CAS No.: 229621-29-8
Cat. No.: VC21113248
Molecular Formula: C10H19I2NO
Molecular Weight: 423.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 229621-29-8 |
|---|---|
| Molecular Formula | C10H19I2NO |
| Molecular Weight | 423.07 g/mol |
| IUPAC Name | (3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine |
| Standard InChI | InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1 |
| Standard InChI Key | KZONKNJHXDBBBH-HTQZYQBOSA-N |
| Isomeric SMILES | CC1([C@@H]([C@H](C(N1O)(C)C)CI)CI)C |
| SMILES | CC1(C(C(C(N1O)(C)C)CI)CI)C |
| Canonical SMILES | CC1(C(C(C(N1O)(C)C)CI)CI)C |
Introduction
Physical and Chemical Properties
(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy possesses distinct physical and chemical properties that determine its behavior in various experimental contexts. The table below summarizes the key physical and chemical characteristics of this compound:
| Property | Value |
|---|---|
| CAS Number | 229621-29-8 |
| Molecular Formula | C₁₀H₁₉I₂NO |
| Molecular Weight | 423.07 g/mol |
| IUPAC Name | (3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine |
| Standard InChI | InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1 |
| Standard InChIKey | KZONKNJHXDBBBH-HTQZYQBOSA-N |
| Isomeric SMILES | CC1(C@@HCI)C |
| Canonical SMILES | CC1(C(C(C(N1O)(C)C)CI)CI)C |
This compound's structure features a nitroxide (>N-O- ) functional group that gives it radical properties, while the tetramethyl substitution pattern at positions 2 and 5 provides steric protection that enhances its stability compared to many other radical species. The presence of two iodomethyl groups introduces reactive sites that can be leveraged for further chemical modifications, making this compound valuable as a synthetic intermediate.
Biological Activity and Applications
(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has demonstrated potential in various biological and materials science applications, though specific data on this exact compound remain limited in the available literature.
Applications in Magnetic Resonance Techniques
Stable free radicals like (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy and related compounds are widely used as molecular probes and labels in various applications of magnetic resonance spectroscopy and imaging. Their ability to interact with magnetic fields in predictable ways makes them valuable tools for studying biological systems at the molecular level.
Reduction Resistance Properties
Sterically shielded nitroxides of the pyrrolidine series, such as this compound, demonstrate high stability in biological systems. This stability is partially attributed to the tetramethyl substitution pattern at the 2 and 5 positions, which provides steric protection to the nitroxide functional group, potentially making these compounds resistant to reduction in biological environments.
Structural Relationships with Similar Compounds
Comparison with Related Nitroxide Derivatives
The structural features of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy can be compared with related compounds to better understand its properties and potential applications. The table below presents a comparison with structurally similar compounds:
| Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | C₁₀H₁₉I₂NO | Two iodomethyl groups at 3,4 positions | 423.07 |
| 3,4-bis(thiomethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxyl radical | C₁₀H₁₈NOS₂ | Thiomethyl groups instead of iodomethyl | 232.4 |
| 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl | Variable | Carboxy group at position 3, tetraethyl instead of tetramethyl | Variable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume